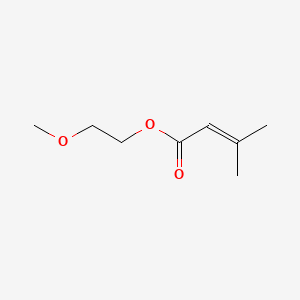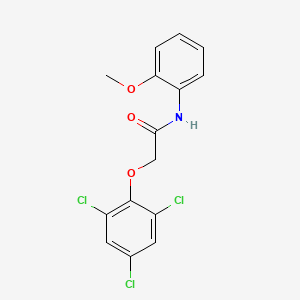
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group at the 6th position and a nitro-phenyl group at the 2nd position of the pyridazinone ring. Pyridazines are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then reacted with 6-chloropyridazine-3-one under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices in industrial settings to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridazinones: Formed by nucleophilic substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-phenyl-2H-pyridazin-3-one: Lacks the nitro group, which affects its reactivity and biological activity.
2-(4-Nitro-phenyl)-2H-pyridazin-3-one: Lacks the chloro group, which influences its chemical properties and applications.
Uniqueness
6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
22202-98-8 |
|---|---|
Molekularformel |
C10H6ClN3O3 |
Molekulargewicht |
251.62 g/mol |
IUPAC-Name |
6-chloro-2-(4-nitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-6-10(15)13(12-9)7-1-3-8(4-2-7)14(16)17/h1-6H |
InChI-Schlüssel |
GLWFGRAIKWTQCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11960418.png)
![2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11960423.png)
![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)




![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)


